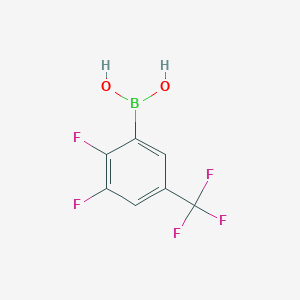

2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[2,3-difluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-5-2-3(7(11,12)13)1-4(6(5)10)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRKYBWEZSTTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group. In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium.

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound can participate, is widely used in the synthesis of various biologically active compounds.

Pharmacokinetics

The stability of boronic acids is known to be influenced by transesterification with diols.

Biologische Aktivität

2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of multiple fluorine substituents, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula for 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid is C7H4B(F3)(F2)O2. The trifluoromethyl group enhances the lipophilicity of the compound, while the difluoro substitution affects its acidity and reactivity. These modifications can lead to enhanced interactions with biological targets, making it a valuable candidate for drug development.

The mechanism of action for boronic acids often involves their ability to form reversible covalent bonds with diols, which are commonly found in biological systems. This property allows them to interact with various biomolecules, including enzymes and receptors. In the case of 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid, studies suggest potential interactions with amino acids in active sites of enzymes, influencing their catalytic activity.

Antimicrobial Properties

Recent studies have indicated that 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid exhibits antimicrobial activity against various pathogens. For example:

- Candida albicans : This compound shows moderate antifungal activity, potentially through inhibition of leucyl-tRNA synthetase (LeuRS), similar to other boron-containing compounds like Tavaborole (AN2690) .

- Aspergillus niger : Enhanced activity has been observed against this fungus, indicating a broad spectrum of antifungal efficacy.

- Bacterial Strains : It also demonstrates antibacterial effects against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting it may be more effective than some existing treatments .

Case Studies

-

Antifungal Activity :

A study reported that 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid inhibited the growth of Candida albicans by blocking LeuRS, a critical enzyme for protein synthesis in fungi. The binding affinity was comparable to established antifungal agents . -

Antibacterial Activity :

In vitro tests showed that this compound had lower MIC values against Bacillus cereus compared to AN2690, suggesting its potential as a new antibacterial agent .

Data Table: Biological Activity Summary

| Pathogen | Activity Type | MIC (µg/mL) | Comparison to AN2690 |

|---|---|---|---|

| Candida albicans | Antifungal | Moderate | Similar |

| Aspergillus niger | Antifungal | Higher | N/A |

| Escherichia coli | Antibacterial | Low | N/A |

| Bacillus cereus | Antibacterial | Lower | More effective |

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,3-difluoro-5-(trifluoromethyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it essential for synthesizing complex organic molecules.

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Aryl Halide | Aryl Derivative | 85% | Pd catalyst, K2CO3 in water/ethanol |

| Aryl Halide | Heteroaryl Derivative | 78% | Pd catalyst, NaOH in dioxane |

Case Study: In a study conducted by researchers at MDPI, the compound was effectively utilized to synthesize various trifluoromethylated aryl compounds through Suzuki coupling, demonstrating its versatility as a building block in organic synthesis .

Medicinal Chemistry Applications

3.1. Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of boronic acids, including 2,3-difluoro-5-(trifluoromethyl)phenylboronic acid. The compound has shown moderate activity against various pathogens such as Candida albicans and Escherichia coli, with potential mechanisms involving inhibition of key enzymatic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 100 µg/mL |

| Escherichia coli | 50 µg/mL |

Case Study: The antimicrobial efficacy was evaluated using agar diffusion methods and MIC determination, revealing that the compound could serve as a lead structure for developing new antimicrobial agents .

Material Science Applications

4.1. Polymer Chemistry

The unique properties of 2,3-difluoro-5-(trifluoromethyl)phenylboronic acid allow it to act as a cross-linking agent in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

| Polymer Type | Property Enhanced |

|---|---|

| Polycarbonate | Increased thermal stability |

| Polystyrene | Improved chemical resistance |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid with structurally and functionally related arylboronic acids:

Key Findings from Comparative Analysis

Reactivity in Cross-Coupling Reactions: Fluorine substituents at the 2- and 3-positions enhance the electrophilicity of the boronic acid, making it more reactive in Suzuki-Miyaura couplings compared to chloro-substituted analogs (e.g., 3-Chloro-5-(trifluoromethyl)phenylboronic acid) . This aligns with the general principle that electron-withdrawing groups (EWGs) like -F accelerate transmetallation in palladium catalysis . The trifluoromethyl group (-CF₃) further stabilizes the transition state by lowering the LUMO energy of the aryl ring, a feature absent in non-fluorinated analogs like 3-(Trifluoromethyl)phenylboronic acid .

Synthetic Applications: 2,3-Difluoro-5-(trifluoromethyl)phenylboronic acid outperforms 2-chloro- or 2-bromo-substituted pyridines in synthesizing herbicide intermediates, achieving higher yields of 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acid derivatives . Compounds with methoxycarbonyl groups (e.g., 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid) exhibit altered solubility profiles, making them preferable in polar reaction solvents .

Commercial Availability :

- Unlike 3-Chloro-5-(trifluoromethyl)phenylboronic acid (priced at JPY 22,000/5g) , the target compound is discontinued, limiting its accessibility for large-scale applications .

Steric and Electronic Effects :

- The 2,3-difluoro substitution pattern reduces steric hindrance compared to bulkier substituents (e.g., -OCH₃ in 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid), facilitating coupling with sterically demanding partners .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,3-difluoro-5-(trifluoromethyl)phenylboronic acid?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acid precursors. For this compound, a trifluoromethyl-substituted aryl halide (e.g., 2,3-difluoro-5-bromo(trifluoromethyl)benzene) can react with bis(pinacolato)diboron under inert conditions (N₂/Ar atmosphere) . Post-reaction purification often employs recrystallization using acetone/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents . Characterization via ¹⁹F NMR and ¹H NMR is critical to confirm the absence of residual halides and byproducts.

Basic: How can researchers verify the purity and structural integrity of this boronic acid?

Methodological Answer:

Combined spectroscopic and chromatographic methods are essential:

- ¹H and ¹⁹F NMR : Verify substituent positions and absence of protodeboronation by analyzing coupling constants and chemical shifts (e.g., CF₃ groups exhibit distinct deshielding in ¹⁹F NMR) .

- HPLC-MS : Detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- Melting Point Analysis : Compare observed values (e.g., ~219–221°C for analogous trifluoromethylphenylboronic acids) with literature to confirm crystallinity .

Advanced: How do the electron-withdrawing substituents (F, CF₃) influence this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The ortho/para-fluorine and meta-CF₃ groups create a strong electron-deficient aromatic system, which:

- Accelerates oxidative addition of aryl halides to Pd(0) catalysts but may inhibit transmetallation due to reduced boronic acid nucleophilicity .

- Mitigation Strategy : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reaction rates. Additives like K₂CO₃ or CsF can stabilize the boronate intermediate .

- Computational Validation : DFT studies (B3LYP/6-31G*) predict charge distribution and transition-state energetics, aiding in optimizing ligand-catalyst systems .

Advanced: How should researchers address conflicting solubility data for this compound in different solvents?

Methodological Answer:

Solubility discrepancies arise from substituent effects:

- Polar Solvents (e.g., acetone, DMSO) : Enhanced solubility due to hydrogen bonding with boronic acid’s -B(OH)₂ group.

- Nonpolar Solvents (e.g., hexane) : Poor solubility due to CF₃ hydrophobicity .

- Protocol : Conduct solubility screens at controlled temperatures (0–25°C) using UV-Vis spectroscopy or gravimetric analysis. For low solubility in aqueous systems, employ co-solvents like THF or adjust pH to deprotonate the boronic acid .

Advanced: What steric and electronic challenges arise when using this compound in bioconjugation or MOF synthesis?

Methodological Answer:

- Steric Hindrance : The ortho-fluorine substituents create steric bulk, potentially hindering access to the boronic acid group.

- Electronic Effects : The CF₃ group reduces electron density on the boron center, complicating esterification or diol-binding in sensor applications.

Advanced: How can computational modeling guide the design of derivatives with improved catalytic or sensing properties?

Methodological Answer:

- DFT Calculations : Optimize geometry and predict acidity (pKa) using Gaussian 09 at the B3LYP/6-311++G(d,p) level. Solvation models (e.g., PCM) simulate solvent effects on reactivity .

- Docking Studies : For sensor design, model interactions with diols (e.g., saccharides) using AutoDock Vina to assess binding affinity and selectivity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Keep at 0–6°C in airtight containers under inert gas to prevent hydrolysis or protodeboronation .

- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritation (R36/37/38) .

- Waste Disposal : Neutralize with aqueous NaOH (pH >10) before disposal to convert boronic acid to borate salts .

Advanced: How do substituent positions (e.g., 2,3-difluoro vs. 3,4-difluoro) affect crystallographic packing?

Methodological Answer:

- XRD Analysis : Compare crystal structures of analogs (e.g., 3,4-difluoro-5-trifluoromethylbenzoic acid) to identify packing motifs. Fluorine’s van der Waals radius and dipole interactions influence lattice parameters .

- Thermal Analysis : DSC/TGA reveals melting points and stability trends correlated with substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.